molecular formula C11H13NO B031786 1-Phenylpiperidin-3-one CAS No. 148494-90-0

1-Phenylpiperidin-3-one

Cat. No.: B031786
CAS No.: 148494-90-0
M. Wt: 175.23 g/mol
InChI Key: CBUHYYSHSILDSD-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-one is an organic compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-Phenylpiperidin-3-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of certain enzymes, which can alter the biochemical pathways within cells. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic activity or gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall efficacy and impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-4-piperidone. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-Phenylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-phenylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUHYYSHSILDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624764
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148494-90-0
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-phenylpiperidin-3-one derivatives potentially useful for treating diseases like osteoporosis?

A: The research paper highlights that certain this compound derivatives demonstrate potent inhibitory activity against cathepsin K. [] Cathepsin K is a cysteine protease from the papain family, and its overexpression is linked to excessive bone resorption, a hallmark of conditions like osteoporosis. [] By inhibiting cathepsin K, these compounds could potentially slow down bone degradation and offer a therapeutic strategy for managing osteoporosis.

Q2: How does the structure of this compound relate to its inhibitory activity against cathepsin K?

A: While the provided abstract doesn't delve into specific structure-activity relationships, it suggests that modifications to the core this compound structure can significantly impact its inhibitory activity and selectivity for cathepsin K. [] Further research exploring various substitutions on the phenyl ring or the piperidinone ring would be crucial to understand how these structural changes influence binding affinity and selectivity for this protease.

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